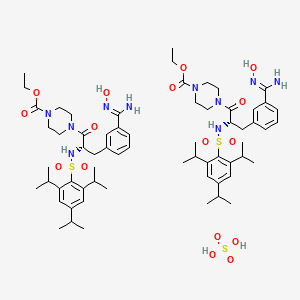
2,2'-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol is a chemical compound that belongs to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The compound features a triazine ring substituted with amino and oxy groups, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol typically involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles. The reaction is carried out in a solvent such as dioxane or dichloroethane, often in the presence of a base like sodium carbonate . The reaction conditions may vary, but typically involve refluxing the mixture to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in organic synthesis.
Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of cancer treatment.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol involves its interaction with molecular targets through its amino and oxy groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as its use in pharmaceuticals or materials science.
Comparación Con Compuestos Similares
2,4,6-Triamino-1,3,5-triazine: Known for its use in the production of melamine resins.
2,4-Diamino-6-hydroxy-1,3,5-triazine: Used in the synthesis of herbicides and other agrochemicals.
2,4,6-Tris(alkylamino)-1,3,5-triazine: Utilized in the development of various polymers and materials.
Uniqueness: 2,2’-((6-Amino-1,3,5-triazine-2,4-diyl)bis(oxy))bisethanol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Propiedades
Número CAS |
84522-06-5 |
|---|---|
Fórmula molecular |
C7H12N4O4 |
Peso molecular |
216.19 g/mol |
Nombre IUPAC |
2-[[4-amino-6-(2-hydroxyethoxy)-1,3,5-triazin-2-yl]oxy]ethanol |
InChI |
InChI=1S/C7H12N4O4/c8-5-9-6(14-3-1-12)11-7(10-5)15-4-2-13/h12-13H,1-4H2,(H2,8,9,10,11) |
Clave InChI |
OMHXPLFYQWATCP-UHFFFAOYSA-N |
SMILES canónico |
C(COC1=NC(=NC(=N1)N)OCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)












![cis-5-([1,1'-Biphenyl]-4-ylmethyl)-3-methylpyrrolidin-2-one](/img/structure/B13126784.png)
